molecular formula C34H62O3Si2 B13447129 (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene

(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene

Cat. No.: B13447129
M. Wt: 575.0 g/mol
InChI Key: WBUHPAHBCMHESO-FLJNKPCASA-N
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Description

The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene is a synthetic derivative of vitamin D. This compound is characterized by the presence of tert-butyl(dimethylsilyl)oxy groups, which are often used as protective groups in organic synthesis. The compound’s structure includes a secochola triene system, which is a modified form of the cholecalciferol (vitamin D3) backbone.

Properties

Molecular Formula

C34H62O3Si2

Molecular Weight

575.0 g/mol

IUPAC Name

(2S)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol

InChI

InChI=1S/C34H62O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,24,28-31,35H,2,14-15,18-23H2,1,3-13H3/b26-16+,27-17-/t24-,28-,29-,30+,31+,34-/m1/s1

InChI Key

WBUHPAHBCMHESO-FLJNKPCASA-N

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene typically involves multiple steps, starting from a suitable precursor such as cholecalciferol. The key steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:

Scientific Research Applications

The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene is a derivative of Vitamin D3 and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C34H62O3Si2
  • Molecular Weight : 575.03 g/mol
  • CAS Number : 114694-12-1
  • InChIKey : CBBPZOZLUNXNDK-FLJNKPCASA-N

This compound functions primarily as a vitamin D receptor (VDR) antagonist. It has been shown to modulate various signaling pathways associated with the VDR, which plays a crucial role in calcium homeostasis and bone metabolism. The antagonistic properties may influence cellular differentiation and proliferation in various tissues.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects on certain cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated reduced proliferation in breast cancer cell lines through the modulation of cell cycle regulatory proteins.

Immunomodulatory Effects

The compound has been observed to influence immune responses:

  • Research Findings : It enhances the production of anti-inflammatory cytokines while reducing pro-inflammatory cytokines in immune cells. This suggests potential applications in autoimmune diseases or inflammatory conditions.

Neuroprotective Properties

Emerging data suggest that this compound may have neuroprotective effects:

  • Case Study : Animal models have shown that treatment with the compound leads to improved outcomes in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Comparative Analysis of Biological Activity

Biological ActivityMechanismReference
AntiproliferativeModulates cell cycleMizwicki et al., 2009
ImmunomodulatoryEnhances anti-inflammatory cytokinesOchiai et al., 2005
NeuroprotectiveReduces oxidative stressOngoing studies

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